![molecular formula C25H27N5O2S B2365014 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-11-0](/img/structure/B2365014.png)
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline and triazole derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For triazole derivatives, they are often synthesized through aromatic nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinazoline or triazole moiety, which are nitrogen-containing heterocyclic compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve coupling reactions, such as the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. Some compounds show weak luminescent properties, unexpected quasi-reversible electroreduction peaks, and exhibit ambipolar semiconductor properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazoloquinazoline derivatives, including the compound , have been investigated for their anticancer activity. Some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Antimicrobial Activity
1,2,4-Triazole derivatives have been reported to exhibit significant antimicrobial activity. They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Commercially available drugs containing the triazole nucleus, such as fluconazole and voriconazole, are known for their antifungal properties .
Anti-Inflammatory Activity
1,2,4-Triazole derivatives have also been reported to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activity
These compounds have been studied for their antioxidant activity, which is an important property in the prevention of diseases caused by oxidative stress .
Analgesic Activity
1,2,4-Triazole derivatives have been reported to exhibit analgesic (pain-relieving) activity .
Antiepileptic Activity
Drugs containing the triazole nucleus, such as rufinamide, are known for their antiepileptic properties .
Antidepressant Activity
Trazodone and nefazodone are examples of commercially available drugs containing the triazole nucleus that are used as antidepressants .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research in this area could involve the design and synthesis of new derivatives with enhanced biological activities. For example, modifications to the triazolophthalazine ring system have been explored to maintain effective binding with the binding site of PCAF . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring has been proposed .
Eigenschaften
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZXZMSWJIDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.